molecular formula C26H18N4OS B11149509 (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

Cat. No.: B11149509
M. Wt: 434.5 g/mol
InChI Key: ZPRWJBPAPMUOOU-RGEXLXHISA-N
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Description

(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the formation of the benzothiazole ring, followed by the construction of the pyrazole ring, and finally, the introduction of the methoxyphenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers explore its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific molecular targets, making it a candidate for the treatment of various diseases.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile stands out due to its unique combination of structural features, including the benzothiazole and pyrazole rings

Properties

Molecular Formula

C26H18N4OS

Molecular Weight

434.5 g/mol

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C26H18N4OS/c1-31-22-11-7-8-18(15-22)25-20(17-30(29-25)21-9-3-2-4-10-21)14-19(16-27)26-28-23-12-5-6-13-24(23)32-26/h2-15,17H,1H3/b19-14-

InChI Key

ZPRWJBPAPMUOOU-RGEXLXHISA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Origin of Product

United States

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